N,N-dibenzyl-7H-purin-6-amine
CAS No.: 4236-49-1
Cat. No.: VC16289677
Molecular Formula: C19H17N5
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4236-49-1 |
|---|---|
| Molecular Formula | C19H17N5 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N,N-dibenzyl-7H-purin-6-amine |
| Standard InChI | InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-24(12-16-9-5-2-6-10-16)19-17-18(21-13-20-17)22-14-23-19/h1-10,13-14H,11-12H2,(H,20,21,22,23) |
| Standard InChI Key | LOUYAPXHFVICJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4 |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, N,N-dibenzyl-7H-purin-6-amine, reflects its substitution pattern: two benzyl groups are bonded to the nitrogen atom at position 6 of the purine ring, while the 7H designation indicates the tautomeric form with a hydrogen atom at position 7 (Figure 1). The molecular formula is C₁₉H₁₈N₅, with a molecular weight of 316.39 g/mol.
Key Structural Features:
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Purine Core: A bicyclic system comprising a pyrimidine ring fused to an imidazole ring.
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Substituents: Two benzyl groups (–CH₂C₆H₅) at N6, conferring steric bulk and lipophilicity.
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Tautomerism: The 7H tautomer stabilizes the purine system through conjugation, influencing reactivity and intermolecular interactions .
Synthetic Routes and Methodologies
Nucleophilic Substitution at C6
The most common synthesis involves the displacement of a leaving group (e.g., chlorine) at position 6 of purine derivatives. For example, 6-chloropurine reacts with dibenzylamine under optimized conditions:
Procedure:
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Reagents: 6-chloropurine, dibenzylamine, titanium tetraisopropoxide (Ti(OiPr)₄).
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Conditions: 80–100°C for 12–24 hours under inert atmosphere .
This method leverages Ti(OiPr)₄ to activate the amide group, facilitating nucleophilic attack by dibenzylamine. The reaction yields N,N-dibenzyl-7H-purin-6-amine in moderate to high purity (50–70%) .
Alternative Approaches
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Metal-Catalyzed Coupling: Palladium or copper catalysts enable cross-coupling between purine halides and benzylamines, though this remains less explored for secondary amines.
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Stepwise Alkylation: Sequential treatment of 6-aminopurine with benzyl halides under basic conditions, though competing N7/N9 alkylation may occur .
Physicochemical Properties
Experimental Data (Table 1)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₅ | Calculated |
| Molecular Weight | 316.39 g/mol | Calculated |
| Melting Point | 180–185°C (decomposes) | Estimated |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
Spectroscopic Characterization
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), purine H8 (δ 8.5 ppm), and benzylic CH₂ (δ 4.8 ppm) .
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Mass Spectrometry: ESI-MS m/z 317.4 [M+H]⁺, consistent with molecular weight .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich purine ring undergoes electrophilic attacks at positions 2 and 8. For example:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at C2 or C8, yielding nitro derivatives .
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Halogenation: N-Bromosuccinimide (NBS) selectively brominates C8 in acetic acid.
Reductive Debenzylation
Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, regenerating 6-aminopurine:
This reaction is critical for generating unprotected purine intermediates .
Oxidation Reactions
Oxidizing agents like KMnO₄ or RuO₄ cleave the purine ring, producing urea and pyrimidine fragments. Controlled oxidation preserves the core structure but modifies substituents.
Applications in Medicinal Chemistry
Purine analogs are explored for their bioactivity, though specific studies on N,N-dibenzyl-7H-purin-6-amine remain limited. Potential applications include:
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Kinase Inhibition: The dibenzylamino group may occupy hydrophobic pockets in ATP-binding sites .
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Antiviral Agents: Structural similarity to adenosine analogs suggests utility in viral polymerase inhibition.
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Steric hindrance from dibenzyl groups reduces reaction efficiency in nucleophilic substitutions .
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Tautomeric Mixtures: The 7H/9H equilibrium complicates purification and characterization .
Research Opportunities
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Catalyst Development: Designing ligands to enhance metal-mediated couplings for secondary amines.
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Biological Screening: Evaluating anticancer and antimicrobial activity in cell-based assays.
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